ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research highlights the utilization of ethyl piperazine-1-carboxylate derivatives in the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were investigated for their antimicrobial, antilipase, and antiurease activities, showcasing their potential in medicinal chemistry for developing new therapeutic agents (Başoğlu et al., 2013).
Synthesis, Biological Activity, and SAR Studies
Another research avenue involves the synthesis of novel conazole analogues, including 1,2,4-triazole derivatives with a piperazine nucleus. These compounds were synthesized using green chemistry techniques like microwave and ultrasound irradiation and evaluated for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. Molecular docking further validated their enzyme inhibitory potentials, indicating their use in developing antifungal agents and studying structure-activity relationships (Mermer et al., 2018).
Antimicrobial Activity of Triazole Derivatives
Further, the synthesis of new 1,2,4-triazole derivatives has been explored for their antimicrobial properties. These studies involve synthesizing various ester ethoxycarbonylhydrazones and primary amines, leading to compounds with significant antimicrobial activities. This research underlines the potential of ethyl 4-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate derivatives in discovering new antimicrobial agents (Bektaş et al., 2007).
Chiral Stationary Phase Analysis
The compound and its derivatives have also been studied for their chiral properties, particularly in the context of chromatography. Research on 1,4-disubstituted piperazines, including ethyl 2-[(4-pyrimidin-2yl-piperazine-1yl)carbonyl]C3-C5-alkanoates, has been conducted to understand their resolution into enantiomers on carbohydrate chiral stationary phases. This work contributes to the field of analytical chemistry, especially in the separation of chiral compounds (Chilmonczyk et al., 2005).
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with central nervous system receptors . More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling
Biochemical Pathways
Piperazine derivatives are often involved in a wide range of biochemical pathways due to their interaction with various receptors
Pharmacokinetics
Piperazine derivatives are generally known for their water solubility and capacity for the formation of hydrogen bonds, which can influence their bioavailability .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities
Action Environment
The conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring can enhance favorable interaction with macromolecules
Properties
IUPAC Name |
ethyl 4-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-26-18(25)22-9-7-21(8-10-22)17(24)16-12-23(20-19-16)15-6-5-13(2)14(3)11-15/h5-6,11-12H,4,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUQKJMIVBPPPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.